4-Methyl-2-(tributylstannyl)thiazole
Overview
Description
4-Methyl-2-(tributylstannyl)thiazole is a chemical compound with the molecular formula C16H31NSSn and a molecular weight of 388.20 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(tributylstannyl)thiazole typically involves the stannylation of 4-methylthiazole. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst . The reaction conditions often include:
Reagents: 4-methylthiazole, tributyltin chloride, palladium catalyst
Solvents: Tetrahydrofuran (THF) or other suitable organic solvents
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Reagents: Organic halides, palladium catalysts, bases (e.g., potassium carbonate)
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), moderate temperatures
Major Products
The major products formed from these reactions depend on the specific organic halide used. For example, coupling with an aryl halide would produce an aryl-substituted thiazole .
Scientific Research Applications
4-Methyl-2-(tributylstannyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the tributyltin group. This group can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis . In biological systems, thiazole derivatives, including this compound, have been shown to induce apoptosis and disrupt mitochondrial membrane potential, contributing to their potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)thiazole: Similar in structure but lacks the methyl group at the 4-position.
4-(Tributylstannyl)thiazole: Similar but without the methyl group.
Uniqueness
4-Methyl-2-(tributylstannyl)thiazole is unique due to the presence of both the methyl and tributyltin groups, which enhance its reactivity and versatility in organic synthesis. This combination allows for a broader range of chemical transformations compared to its similar counterparts .
Properties
IUPAC Name |
tributyl-(4-methyl-1,3-thiazol-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPGNMUMILSRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586038 | |
Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251635-59-3 | |
Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-(tributylstannyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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